4-benzyl-1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine
Overview
Description
4-benzyl-1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as DSP-4, and it belongs to the class of benzylpiperidine derivatives. It has been studied for its effects on the nervous system, particularly on the noradrenergic system.
Mechanism of Action
The mechanism of action of 4-benzyl-1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine involves the selective uptake and accumulation of the compound in noradrenergic neurons. Once inside the neuron, the compound is oxidized by monoamine oxidase to form a reactive metabolite that damages the neuron.
Biochemical and Physiological Effects:
The selective damage to noradrenergic neurons caused by this compound has been shown to have a wide range of biochemical and physiological effects. These include changes in blood pressure, heart rate, body temperature, and locomotor activity. It has also been shown to affect learning and memory processes.
Advantages and Limitations for Lab Experiments
The advantages of using 4-benzyl-1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine in lab experiments include its selectivity for noradrenergic neurons, which allows for the study of the specific role of these neurons in various processes. However, the compound also has limitations, such as its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on 4-benzyl-1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine. One direction is to further elucidate the mechanisms underlying its selective uptake and accumulation in noradrenergic neurons. Another direction is to investigate its potential therapeutic applications, such as in the treatment of neurodegenerative diseases or addiction. Additionally, there is a need for the development of safer and more specific compounds for studying the noradrenergic system.
Scientific Research Applications
4-benzyl-1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine has been extensively studied for its effects on the noradrenergic system. It has been shown to selectively damage noradrenergic neurons, making it a useful tool for studying the role of noradrenergic neurons in various physiological and pathological processes.
properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(2,4-dichlorophenoxy)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO2/c1-15(26-20-8-7-18(22)14-19(20)23)21(25)24-11-9-17(10-12-24)13-16-5-3-2-4-6-16/h2-8,14-15,17H,9-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWURIYATPFLOMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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